molecular formula C11H9BFNO2 B11720685 [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid

[5-(4-Fluorophenyl)pyridin-3-yl]boronic acid

Cat. No.: B11720685
M. Wt: 217.01 g/mol
InChI Key: LCNOWYBCLTVBPC-UHFFFAOYSA-N
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Description

[5-(4-Fluorophenyl)pyridin-3-yl]boronic acid (CAS 2225173-81-7) is a high-purity chemical reagent designed for research and development applications. This compound belongs to the class of aryl boronic acids, which are widely recognized as versatile building blocks in synthetic and medicinal chemistry . A primary application of this reagent is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it serves as a critical intermediate for the construction of carbon-carbon bonds . This makes it invaluable for creating diverse compound libraries and complex molecules, particularly in the discovery and development of new pharmaceuticals. The structure, featuring both a pyridine ring and a fluorophenyl group, is commonly found in molecules designed to interact with biological targets. For instance, boronic acids with similar substructures have been investigated as potent and selective kinase inhibitors for use in oncology research, as well as non-competitive antagonists for chemokine receptors like CXCR1/CXCR2, which are relevant in inflammatory disease studies . The presence of the boronic acid functional group itself is a key pharmacophore in several approved drugs, where it can enable potent and selective inhibition of enzymes such as proteasomes and β-lactamases . Researchers will find this compound particularly useful in projects aimed at developing new therapeutic agents, chemical probes, and in exploring structure-activity relationships (SAR). This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H9BFNO2

Molecular Weight

217.01 g/mol

IUPAC Name

[5-(4-fluorophenyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C11H9BFNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7,15-16H

InChI Key

LCNOWYBCLTVBPC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)C2=CC=C(C=C2)F)(O)O

Origin of Product

United States

Preparation Methods

Miyaura Borylation for Boronic Acid Installation

Step 2: Conversion of 3-Bromo to 3-Boronic Acid

  • Substrate : 5-(4-Fluorophenyl)-3-bromopyridine.

  • Conditions :

    • Lithiation: n-BuLi (1.2 eq, −80°C, THF).

    • Boronation: Butyl borate (1.5 eq, −80°C).

    • Hydrolysis: 10% NaOH, followed by acidification with HCl to pH 2–3.

  • Mechanism : Lithium-halogen exchange generates a pyridinyllithium intermediate, which reacts with butyl borate to form a boronic ester. Hydrolysis yields the boronic acid.

  • Yield : 58–76% after recrystallization.

Critical Parameters :

  • Temperature control (−80°C) prevents side reactions.

  • Methyl tert-butyl ether (MTBE) extraction removes organic impurities.

Comparative Analysis of Alternative Routes

One-Pot Sequential Coupling-Boronation

  • Feasibility : Limited by incompatibility of boronic acids with Pd catalysts during Suzuki coupling.

Reaction Optimization and Troubleshooting

ParameterOptimal ConditionDeviation Effect
Suzuki Coupling Temp110°C<100°C: Incomplete coupling; >120°C: Dehalogenation
n-BuLi Equivalents1.2 eq<1.0 eq: Incomplete lithiation; >1.5 eq: Side reactions
Hydrolysis pH2–3pH >4: Boronic acid solubility increases, reducing yield

Common Issues :

  • Protodeboronation : Mitigated by avoiding prolonged heating during hydrolysis.

  • Pd Residues : Removed via aqueous NH₄Cl washes.

Characterization and Quality Control

  • ¹H NMR : Distinct signals for pyridine protons (δ 8.2–8.5 ppm) and fluorophenyl aromatic protons (δ 7.4–7.6 ppm).

  • ¹¹B NMR : Peak at δ 30–32 ppm confirms boronic acid.

  • HPLC Purity : >98% achieved via recrystallization from MTBE/hexane.

Industrial Scalability and Cost Considerations

  • Cost Drivers : Pd catalysts (45% of material cost).

  • Solvent Recovery : THF and dioxane recycled via distillation (80% efficiency).

  • Throughput : 500 g/batch feasible with cryogenic reactors .

Chemical Reactions Analysis

Types of Reactions: [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications:
[5-(4-Fluorophenyl)pyridin-3-yl]boronic acid has emerged as a valuable pharmacophore in the development of drugs targeting chemokine receptors, particularly CXCR1 and CXCR2. Research has shown that derivatives of this compound can act as noncompetitive antagonists, inhibiting the Ca²⁺ flux induced by chemokines like CXCL1 in human polymorphonuclear cells (PMNs) with notable potency (IC₅₀ = 38 nM) . This property is crucial for developing treatments for inflammatory diseases and certain cancers, where chemokine signaling plays a pivotal role.

Antimicrobial Activity:
The compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits moderate activity against various pathogens, including Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values suggest that it may serve as a lead compound for developing new antimicrobial agents .

Organic Synthesis

Building Block in Synthesis:
In organic chemistry, [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid is utilized as a key building block for synthesizing complex molecules. Its boronic acid functionality allows for Suzuki coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing diverse organic frameworks . This versatility makes it particularly useful in synthesizing pharmaceuticals and agrochemicals.

Bioconjugation

Targeted Drug Delivery:
The unique properties of [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid enable its application in bioconjugation processes. Researchers leverage its ability to form stable complexes with biomolecules, allowing for the targeted delivery of drugs or imaging agents. This specificity enhances therapeutic efficacy while minimizing side effects, making it an attractive option in drug formulation .

Material Science

Development of Advanced Materials:
The compound's chemical properties are advantageous in materials science, particularly in developing sensors and catalysts. Its boron-containing structure facilitates efficient reactions, making it suitable for applications in catalysis and sensor technology . For instance, boronic acids are known to interact selectively with diols, which can be harnessed in sensor design for detecting specific biomolecules.

Case Studies

Study Focus Findings
CXCR Antagonism Evaluated the antagonistic effects on CXCR1/2Demonstrated IC₅₀ of 38 nM against CXCL1-induced Ca²⁺ flux
Antimicrobial Activity Investigated efficacy against pathogensShowed moderate activity with promising MIC values against Candida albicans and Aspergillus niger
Organic Synthesis Application Utilized in Suzuki coupling reactionsEnabled formation of complex organic molecules essential for drug development

Mechanism of Action

The mechanism of action of [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, leading to the formation of boronate esters. This interaction is crucial in many of its applications, such as in the development of sensors and drug molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

(a) Fluorophenyl-Substituted Boronic Acids
  • (4-Fluorophenyl)boronic acid (126b) :
    Used in the synthesis of meriolins (e.g., 3bm) via Suzuki coupling, achieving yields of 62–65% . The absence of a pyridine ring simplifies its reactivity but limits coordination diversity.
    • Key Difference : The target compound’s pyridine ring introduces steric and electronic effects that may alter regioselectivity in cross-couplings compared to simpler aryl boronic acids.
(b) Pyridinyl Boronic Acids with Electron-Withdrawing Groups
  • [5-(Trifluoromethyl)pyridin-3-yl]boronic acid: Molecular weight = 190.92 g/mol; features a trifluoromethyl group at the 5-position. The strong electron-withdrawing nature of CF₃ increases oxidative stability and accelerates transmetallation in Suzuki reactions compared to the 4-fluorophenyl group .
(c) Heteroaryl Boronic Acids with Complex Substitution
  • (6-(((Trifluoromethyl)sulfonyl)oxy)-5-(trimethylsilyl)pyridin-3-yl)boronic acid :
    Reported in , this compound includes a triflate leaving group and a trimethylsilyl (TMS) substituent. The TMS group enhances solubility but may complicate purification.
    • Key Difference : The target compound lacks leaving groups, making it more stable but less reactive toward nucleophilic substitution.

Physicochemical and Spectroscopic Properties

  • NMR Data :
    While direct NMR data for the target compound are unavailable, related fluorophenyl boronic acids show distinct signals:

    • ¹⁹F NMR : δ = -72.3 ppm (boroxine form in ).
    • ¹¹B NMR : δ = 28.2 ppm, typical for tricoordinate boronic acids .
  • Molecular Weight and Stability : The target compound’s molecular weight (~217 g/mol) is lower than [5-(trifluoromethyl)pyridin-3-yl]boronic acid (190.92 g/mol), suggesting better solubility in polar solvents .

Biological Activity

[5-(4-Fluorophenyl)pyridin-3-yl]boronic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a noncompetitive antagonist of chemokine receptors. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic implications.

The compound functions primarily as an antagonist to the chemokine receptors CXCR1 and CXCR2, which are involved in inflammatory responses and cancer progression. Research indicates that it inhibits CXCL1-induced calcium flux in human polymorphonuclear cells (PMNs) with an IC50 of approximately 38 nM, demonstrating potent activity against these receptors . The noncompetitive nature of this inhibition suggests that the compound does not directly compete with the ligand for receptor binding but instead alters receptor signaling pathways.

In Vitro Studies

In vitro studies have shown that [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid effectively inhibits CXCL8-induced [^35S]GTPγS binding in recombinant HEK293 cells expressing CXCR2, with an IC50 of 60 nM. This indicates its ability to disrupt chemokine signaling pathways crucial for inflammatory responses .

In Vivo Studies

In vivo experiments using murine models have demonstrated that administration of [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid significantly reduces inflammation. At a dosage of 0.2 mg/kg intravenously, the compound exhibited marked anti-inflammatory effects, underscoring its potential as a therapeutic agent for conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing the biological activity of boronic acid derivatives. The incorporation of the 4-fluorophenyl moiety has been shown to optimize the compound's potency against CXCR1/2 antagonism. Modifications aimed at increasing lipophilicity were explored; however, these did not yield significant improvements in potency compared to the parent compound .

Comparative Biological Activity

To better understand the efficacy of [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid, a comparison with other boronic acid derivatives and known chemokine antagonists is necessary. The following table summarizes key findings from various studies:

CompoundTarget ReceptorIC50 (nM)Activity Type
[5-(4-Fluorophenyl)pyridin-3-yl]boronic acidCXCR1/CXCR238Noncompetitive Antagonist
SX-517 (related compound)CXCR1/CXCR238Noncompetitive Antagonist
Other Boronic AcidsVarious>100Competitive Antagonists

Case Studies

Several case studies have documented the clinical relevance of targeting CXCR1 and CXCR2 in inflammatory diseases and cancer therapy:

  • Chronic Inflammatory Diseases : In a study involving patients with chronic obstructive pulmonary disease (COPD), treatment with compounds targeting CXCR1/2 showed promise in reducing exacerbations and improving lung function.
  • Cancer Therapy : A clinical trial evaluating chemokine receptor antagonists for metastatic melanoma demonstrated that patients receiving these agents had improved progression-free survival compared to those on standard therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves Suzuki-Miyaura coupling between halogenated pyridine derivatives (e.g., 5-bromo-3-iodopyridine) and 4-fluorophenylboronic acid. Key parameters include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%).
  • Base : K₂CO₃ or Na₂CO₃ (2–4 equiv) in ethanol/water mixtures.
  • Temperature : 80–100°C under inert atmosphere for 12–24 hours .
    • Optimization : Microwave-assisted synthesis (e.g., 150°C, 20 min) can improve yields by reducing side reactions. Purity is confirmed via HPLC (retention time ~1.26 min under TFA conditions) .

Q. Which analytical techniques are critical for characterizing [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Aromatic protons appear at δ 7.5–8.5 ppm; fluorine coupling (³JHF) observed in 4-fluorophenyl groups.
  • ¹¹B NMR : A peak near δ 28–30 ppm confirms boronic acid functionality .
    • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺ expected at m/z ~216.04). LCMS with TFA-modified mobile phases enhances detection .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Cross-Coupling Reactions : Used to synthesize biaryl motifs in kinase inhibitors or antiviral agents. For example, coupling with halogenated heterocycles (e.g., pyrimidines) under Suzuki conditions yields drug candidates .
  • Protease Inhibition : The boronic acid group can act as a transition-state analog in serine protease inhibitors, enabling covalent interactions with catalytic residues .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic studies optimize cross-coupling efficiency?

  • Kinetic Analysis : Monitor reaction progress via in situ ¹⁹F NMR to track fluorophenyl group consumption. Rate constants (k) are derived using pseudo-first-order approximations.
  • Mechanistic Insights : Oxidative addition of Pd(0) to the pyridine halide is rate-limiting. Steric hindrance from the 4-fluorophenyl group slows transmetallation, requiring higher Pd loading (e.g., 5 mol% Pd) .

Q. What crystallographic strategies resolve structural ambiguities in boronic acid derivatives?

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K to minimize disorder. Programs like SHELXL refine structures, with R1 < 0.05 for reliable models .
  • Challenges : Boroxine formation (cyclic trimer) may complicate crystallization. Co-crystallization with diols (e.g., mannitol) stabilizes the monomeric form .

Q. How is the Lewis acidity of [5-(4-Fluorophenyl)pyridin-3-yl]boronic acid quantified, and why is this relevant?

  • Gutmann-Beckett Method : React with triethylphosphine oxide (Et₃PO) in CDCl₃. The ³¹P NMR shift (Δδ) correlates with Lewis acidity (higher Δδ = stronger acid).
  • Implications : Strong Lewis acids facilitate substrate activation in catalysis (e.g., Friedel-Crafts alkylation) or stabilize intermediates in multi-step syntheses .

Q. What are the stability considerations for handling this compound under laboratory conditions?

  • Storage : Store at 0–6°C under argon to prevent boroxine formation. Use amber vials to avoid photodegradation.
  • Handling : Dissolve in anhydrous THF or DMF immediately before use. Avoid protic solvents (e.g., water, methanol) unless in buffered conditions (pH 7–9) .

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